molecular formula C19H18ClN3O2 B2776152 N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide CAS No. 941895-48-3

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide

Cat. No.: B2776152
CAS No.: 941895-48-3
M. Wt: 355.82
InChI Key: JWLLWZKGXJZNCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals, and an oxalamide linkage, which can influence its chemical and biological properties.

Mechanism of Action

Target of Action

It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it can be inferred that this compound may interact with a variety of targets related to these biological activities.

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors , which could lead to a variety of changes in cellular function depending on the specific target.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The oxalamide linkage can be reduced to form corresponding amines.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorobenzyl group.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(1H-indol-3-yl)ethyl)-N2-benzyl)oxalamide: Lacks the chlorobenzyl group, which may affect its biological activity.

    N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-fluorobenzyl)oxalamide: Contains a fluorobenzyl group instead of a chlorobenzyl group, which can influence its chemical properties.

Uniqueness

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide is unique due to the presence of both the indole moiety and the chlorobenzyl group, which can confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c20-16-7-3-1-5-14(16)12-23-19(25)18(24)21-10-9-13-11-22-17-8-4-2-6-15(13)17/h1-8,11,22H,9-10,12H2,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLLWZKGXJZNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.